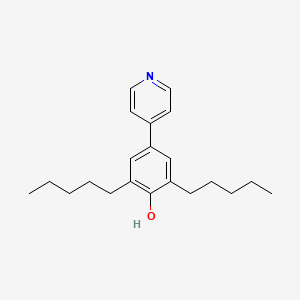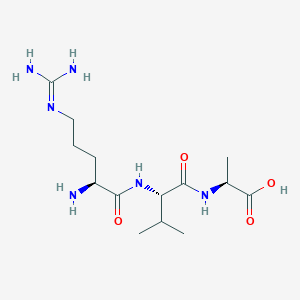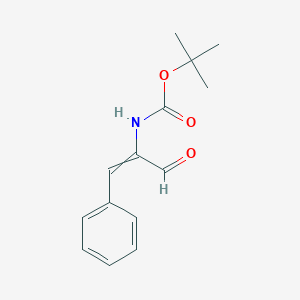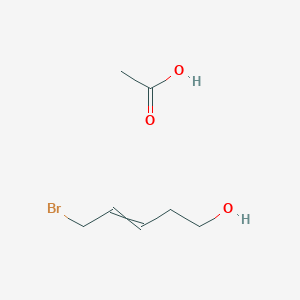![molecular formula C6H10N2O2 B12553190 N-[1-[ethenyl(formyl)amino]ethyl]formamide CAS No. 142450-71-3](/img/structure/B12553190.png)
N-[1-[ethenyl(formyl)amino]ethyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[ethenyl(formyl)amino]ethyl]formamide is an organic compound that belongs to the class of formamides. Formamides are valuable intermediates in synthetic and industrial organic chemistry, often used in pharmacological syntheses and as building blocks in various chemical reactions . This compound is characterized by the presence of both ethenyl and formyl groups attached to an aminoethyl chain, making it a versatile reagent in organic transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-[1-[ethenyl(formyl)amino]ethyl]formamide typically involves the formylation of amines. One common method is the reaction of amines with formic acid under solvent-free conditions. The amine and formic acid are heated to around 80°C until the reaction reaches completion, yielding formamide products in good to excellent yields . Another method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the N-formylation of various amines using formic acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors and heterogeneous catalysts. Metal/metal oxide-based catalysts, such as those involving nanostructures, are often employed due to their thermal stability, reusability, and high catalytic performance . These catalysts facilitate the conversion of amines to formamides in eco-friendly media, including water, polyethylene glycol, and ionic liquids .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-[ethenyl(formyl)amino]ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring high yields and selectivity.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted formamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[1-[ethenyl(formyl)amino]ethyl]formamide has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[1-[ethenyl(formyl)amino]ethyl]formamide involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with enzymes and proteins, modulating their activity and function. The ethenyl group can also participate in polymerization reactions, contributing to the formation of complex molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-formylmorpholine: Another formamide compound used in similar applications.
N,N-dimethylformamide: A widely used solvent in organic synthesis.
N-formylpiperidine: Employed in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-[1-[ethenyl(formyl)amino]ethyl]formamide is unique due to the presence of both ethenyl and formyl groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable reagent in various synthetic and industrial processes, distinguishing it from other formamide compounds.
Propriétés
Numéro CAS |
142450-71-3 |
|---|---|
Formule moléculaire |
C6H10N2O2 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
N-[1-[ethenyl(formyl)amino]ethyl]formamide |
InChI |
InChI=1S/C6H10N2O2/c1-3-8(5-10)6(2)7-4-9/h3-6H,1H2,2H3,(H,7,9) |
Clé InChI |
JAUTZNDHIHSRJG-UHFFFAOYSA-N |
SMILES canonique |
CC(NC=O)N(C=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
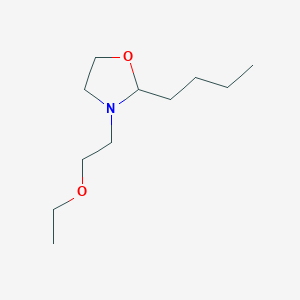
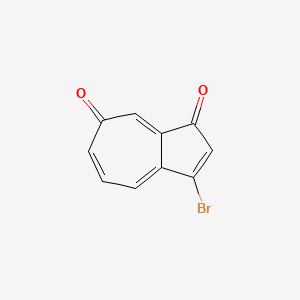
![2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B12553125.png)
![2-[(4-Iodobutoxy)carbonyl]benzoate](/img/structure/B12553128.png)
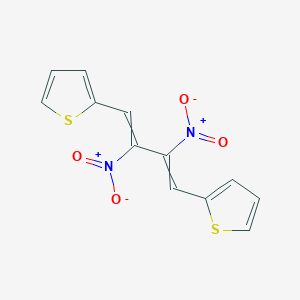
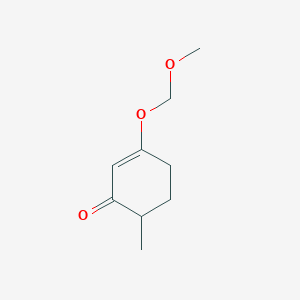
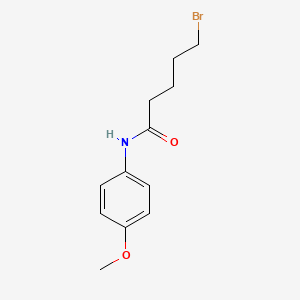
![2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol](/img/structure/B12553144.png)
![Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane](/img/structure/B12553153.png)
